2-[(1,2,5-Dithiazepan-5-yl)methyl]-3-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[(1,2,5-Dithiazepan-5-yl)methyl]-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,5-Dithiazepan-5-yl)methyl]-3-methyl-3,4-dihydroquinazolin-4-one typically involves multicomponent reactions. One common method includes the cyclothiomethylation of amine substrates using formaldehyde and 1,2-ethanedithiol . This reaction is often carried out in aqueous media to promote green chemistry practices . The reaction conditions usually involve room temperature and the absence of catalysts, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as using water as a solvent and avoiding hazardous reagents, is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,5-Dithiazepan-5-yl)methyl]-3-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(1,2,5-Dithiazepan-5-yl)methyl]-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(1,2,5-Dithiazepan-5-yl)methyl]-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can disrupt essential biological processes in microorganisms . Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,5,3-Dithiazepanes: These compounds share the dithiazepane ring structure and exhibit similar chemical reactivity and biological activities.
Quinazolinones: Compounds with the quinazolinone core structure, which are known for their diverse pharmacological properties.
Uniqueness
2-[(1,2,5-Dithiazepan-5-yl)methyl]-3-methyl-3,4-dihydroquinazolin-4-one is unique due to the combination of the dithiazepane and quinazolinone moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,2,5-dithiazepan-5-ylmethyl)-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-16-13(10-17-6-8-19-20-9-7-17)15-12-5-3-2-4-11(12)14(16)18/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZSIJMGFAQKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)CN3CCSSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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